molecular formula C9H11ClN2O2 B1454516 Tert-butyl 6-chloropyridazine-3-carboxylate CAS No. 1340506-55-9

Tert-butyl 6-chloropyridazine-3-carboxylate

Cat. No.: B1454516
CAS No.: 1340506-55-9
M. Wt: 214.65 g/mol
InChI Key: MHTGBUQUDMBSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-chloropyridazine-3-carboxylate is a chemical compound used in cancer research . It is available for purchase as a reference standard from various chemical and analytical standards suppliers .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H11ClN2O2 . This compound belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives .

Scientific Research Applications

Synthesis and Biological Activity

Tert-butyl 6-chloropyridazine-3-carboxylate is a versatile intermediate in the synthesis of various biologically active compounds. It has been utilized in the preparation of substituted amides of pyrazine-2-carboxylic acids, which have demonstrated a range of biological activities. For example, some derivatives showed significant antituberculotic activity against Mycobacterium tuberculosis, with the highest activity observed in compounds having specific fluorophenyl amide substitutions. Additionally, certain derivatives exhibited antifungal effects, although to a lesser extent, and one compound was identified as an active antialgal agent. The most potent inhibitor of oxygen evolution rate in spinach chloroplasts, indicating potential as a photosynthesis inhibitor, was identified among these compounds (Doležal, M., Miletin, M., Kuneš, J., Kráľová, K., 2002).

Metal-Free Synthesis Methods

Research has also focused on developing metal-free synthetic methods for carboxylate analogs, leveraging this compound. A notable method involves the C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates, offering an eco-friendly approach to synthesizing quinoxaline-3-carboxylates and their analogs. This method highlights the compound's role in facilitating efficient and environmentally benign chemical transformations, which are crucial for producing bioactive natural products and synthetic drugs (Xie, L.-Y., Peng, S., Fan, T.-G., Liu, Y.-F., Sun, M., Jiang, L.-L., Wang, X.-X., Cao, Z., He, W.-M., 2019).

Chemical Transformations and Functionalization

The compound has further been utilized in exploring chemical transformations, such as the amination of carboxylate-substituted nitrogen-containing heteroaryl chlorides via the Staudinger reaction. This method emphasizes the utility of this compound in synthesizing a variety of heteroaryl amines, showcasing its importance in organic synthesis and the development of new chemical entities with potential pharmaceutical applications (Kandalkar, S. R., Kaduskar, R., Ramaiah, P., Barawkar, D., Bhuniya, D., Deshpande, A., 2013).

Biochemical Analysis

Biochemical Properties

Tert-butyl 6-chloropyridazine-3-carboxylate plays a significant role in biochemical reactions, particularly in cancer research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the target biomolecule.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of genes involved in cell proliferation, apoptosis, or differentiation. Additionally, it can impact metabolic pathways by modulating the activity of key enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It may bind to specific proteins or enzymes, leading to inhibition or activation of their activity . This binding can result in conformational changes that affect the function of the target molecule. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibition of tumor growth or modulation of metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage range is required to achieve the desired outcome without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, thereby influencing cellular energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments. For instance, it may be transported into the nucleus, mitochondria, or other organelles, where it exerts its effects on cellular processes. The distribution of this compound can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could be localized to the nucleus, where it interacts with transcription factors to regulate gene expression, or to the mitochondria, where it influences metabolic processes. The localization of this compound can determine its specific effects on cellular function and overall biochemical activity.

Properties

IUPAC Name

tert-butyl 6-chloropyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-9(2,3)14-8(13)6-4-5-7(10)12-11-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTGBUQUDMBSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.